N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, the class of compounds to which ccg-29031 belongs, have been noted for their potential in the design of new medicines, including anticancer drugs . They can be readily modified by introducing new binding sites, optimizing the interaction between the ligand and the biological target .
Mode of Action
Thiazolo[3,2-a]pyrimidines are known to interact with their targets through their active methylene group (c2h2), which exhibits high reactivity towards various electrophilic reagents . This interaction can lead to changes in the target, potentially influencing its function.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .
Result of Action
Thiazolo[3,2-a]pyrimidines have been associated with high antitumor, antibacterial, and anti-inflammatory activities , suggesting that CCG-29031 may have similar effects.
Action Environment
The synthesis of thiazolo[3,2-a]pyrimidines has been carried out under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of certain reagents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. The compound’s active methylene group (C2H2) is highly reactive towards various electrophilic reagents, making it an attractive center for functionalization .
Cellular Effects
Compounds of the thiazolopyrimidine class have been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazolopyrimidines can interact with various molecular targets, potentially leading to enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar thiazolopyrimidine compounds could provide insights into the potential behavior of this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Similar compounds have shown antiproliferative effects in animal models of lung carcinoma , suggesting that dosage-dependent effects could be observed.
Metabolic Pathways
The compound’s structural similarity to purine may suggest its involvement in purine-related metabolic pathways .
Transport and Distribution
Its lipophilic nature could potentially influence its localization or accumulation .
Subcellular Localization
Its potential interactions with various biomolecules could direct it to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the active methylene group.
Scientific Research Applications
Chemistry: Used as a scaffold for designing new compounds with enhanced biological activities.
Biology: Exhibits significant antibacterial and antitumor activities.
Medicine: Potential use in developing new anticancer and anti-inflammatory drugs.
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:
2-substituted thiazolo[3,2-a]pyrimidines: Known for their high antitumor and antibacterial activities.
Thiazolopyrimidine hybrid molecules: Exhibiting potent cytotoxic activity against various cancer cell lines.
N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research and development.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJHYDAFERXMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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